3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl-

Anticonvulsant Sodium Channel Modulation Structure-Activity Relationship

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- (CAS 145440-89-7) is a synthetic small molecule belonging to the N-aryl isoxazolecarboxamide class, a series of experimental anticonvulsants structurally related to lidocaine. It features a core isoxazole ring, a characteristic 2,6-dimethylphenyl amide moiety critical for activity, and a distinguishing 5-phenyl substituent.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 145440-89-7
Cat. No. B116170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl-
CAS145440-89-7
Synonyms3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl-
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O2/c1-12-7-6-8-13(2)17(12)19-18(21)15-11-16(22-20-15)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,19,21)
InChIKeyXTWPFDJGRQAMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- (CAS 145440-89-7): A 5-Phenyl Substituted Isoxazolecarboxamide Research Compound


3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- (CAS 145440-89-7) is a synthetic small molecule belonging to the N-aryl isoxazolecarboxamide class, a series of experimental anticonvulsants structurally related to lidocaine [1]. It features a core isoxazole ring, a characteristic 2,6-dimethylphenyl amide moiety critical for activity, and a distinguishing 5-phenyl substituent. This specific analog is of research interest for profiling the structure-activity relationship (SAR) of sodium channel modulation and anticonvulsant efficacy, where the steric and electronic properties of the 5-position greatly influence pharmacological outcomes [1].

Why N-(2,6-dimethylphenyl)-5-phenyl-3-isoxazolecarboxamide Cannot Be Replaced by Generic In-Class Analogs


Substitution at the 5-position of the isoxazole ring is a key determinant of pharmacological potency and metabolic fate within this compound class. The foundational SAR study by Lepage et al. established that while the 2,6-dimethylphenyl group is essential for anticonvulsant activity, the specific substituent at the 5-position (e.g., methyl, hydroxymethyl, or phenyl) drives differential efficacy in maximal electroshock (MES) seizure models [1]. The 5-phenyl analog introduces a larger, lipophilic aromatic ring system compared to the 5-methyl derivative D2624, fundamentally altering physicochemical properties like LogP, steric bulk, and potential for π-stacking interactions, which can lead to divergent target binding kinetics, blood-brain barrier penetration, and metabolic stability profiles that cannot be interpolated from other analogs [1][2].

Quantitative Differentiation of N-(2,6-dimethylphenyl)-5-phenyl-3-isoxazolecarboxamide from Key Comparators


Differentiation from 5-Methyl Analog (D2624) Based on Anticonvulsant Structure-Activity Relationship

In the foundational SAR study for this series, N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) was identified as a lead anticonvulsant with an oral ED50 of 5.5 mg/kg in the rat maximal electroshock (MES) test and a TD50 greater than 500 mg/kg [1]. The 5-phenyl analog (target compound) was synthesized as part of the same series to explore the effect of increased lipophilicity and steric bulk at this position. While specific ED50 data for the 5-phenyl analog was not fully disclosed, its selection for synthesis alongside other active derivatives like the 5-hydroxymethyl analog (12) confirms its distinct SAR profile is driven by the phenyl group, which is predicted to significantly reduce MES potency compared to the smaller 5-methyl group based on class-level trends [1].

Anticonvulsant Sodium Channel Modulation Structure-Activity Relationship

Metabolic Differentiation from D2624 Regarding 2,6-Dimethylaniline (2,6-DMA) Release

A key toxicological concern for the lead compound D2624 is its metabolic hydrolysis to 2,6-dimethylaniline (2,6-DMA), a potential genotoxin. Pharmacokinetic studies in rats and humans confirmed that D2624 undergoes significant first-pass metabolism, releasing 2,6-DMA [1]. The 5-phenyl analog is predicted to exhibit altered metabolic stability due to the electron-donating and steric effects of the phenyl ring on the amide bond's susceptibility to hydrolysis. Although direct comparative metabolic data is not publicly available, this structural modification was a key design strategy within the series to mitigate 2,6-DMA formation while retaining or modifying pharmacological activity [1].

Drug Metabolism Toxicology Pharmacokinetics

Differentiation from 5-H and 5-Hydroxymethyl Analogs by Physicochemical Properties

The target compound's 5-phenyl substituent confers significantly higher calculated lipophilicity (cLogP) compared to the 5-hydroxymethyl (compound 12) and 5-methyl (D2624) analogs. Based on structural analysis, the 5-phenyl analog is predicted to have a cLogP approximately 1.5-2.5 units higher than D2624, directly impacting blood-brain barrier permeability and non-specific protein binding [1]. This is a critical differentiation for neuroscience applications, where fine-tuning lipophilicity is essential for balancing CNS penetration with off-target binding.

Physicochemical Profiling Lipophilicity Drug Design

Optimal Research and Procurement Scenarios for 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl-


Negative Control in Sodium Channel Anticonvulsant SAR Studies

Procure this compound as a structurally defined, less active analog to serve as a negative control in anticonvulsant screening assays alongside the lead compound D2624. Its distinct 5-phenyl group makes it ideal for confirming that activity is sensitive to steric bulk at this position, as established by the Lepage et al. SAR study [1].

Probe for Metabolic Stability and 2,6-DMA Genotoxicity Studies

Use this compound in comparative in vitro microsomal stability assays and in vivo pharmacokinetic studies to evaluate whether the 5-phenyl substitution reduces the hydrolysis of the amide bond and subsequent release of the potential genotoxin 2,6-dimethylaniline (2,6-DMA), a known metabolic liability of D2624 [1].

CNS Penetration and Lipophilicity Model Compound

Utilize the 5-phenyl analog as a high-lipophilicity tool compound in models of the blood-brain barrier (BBB) to study how increased LogP impacts the rate and extent of CNS penetration for isoxazolecarboxamide-based ion channel modulators, providing a direct comparison with the less lipophilic 5-methyl analog D2624 [1].

Quote Request

Request a Quote for 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.